molecular formula C17H26N2O3 B3233723 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester CAS No. 1353953-07-7

3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No. B3233723
CAS RN: 1353953-07-7
M. Wt: 306.4 g/mol
InChI Key: LXVYCOAIEUPCKM-UHFFFAOYSA-N
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Description

This compound is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and (in this case) alcohols .


Synthesis Analysis

Esters can be synthesized through esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Mechanism of Action

The mechanism of action of esters involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .

Future Directions

Future research could focus on the synthesis of substituted imidazoles, which are key components to functional molecules that are used in a variety of everyday applications . Additionally, further studies could explore the wide occurrence of esters in nature and their important commercial uses .

properties

IUPAC Name

benzyl 3-[[2-hydroxyethyl(methyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-18(10-11-20)12-16-8-5-9-19(13-16)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16,20H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVYCOAIEUPCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123162
Record name 1-Piperidinecarboxylic acid, 3-[[(2-hydroxyethyl)methylamino]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

CAS RN

1353953-07-7
Record name 1-Piperidinecarboxylic acid, 3-[[(2-hydroxyethyl)methylamino]methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353953-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(2-hydroxyethyl)methylamino]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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